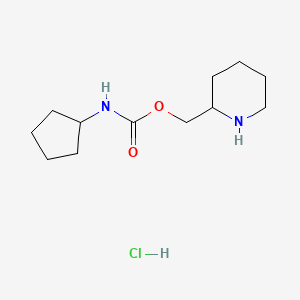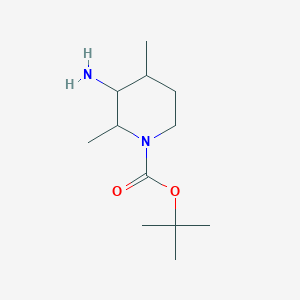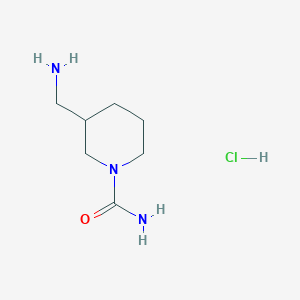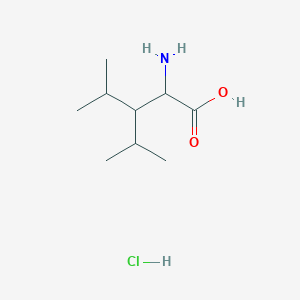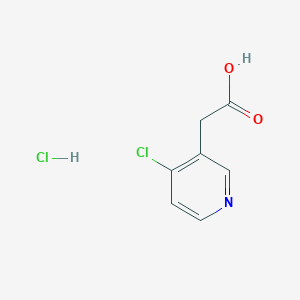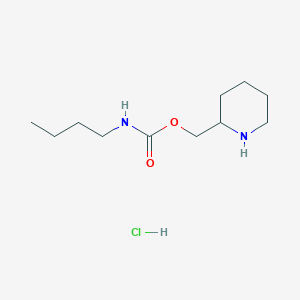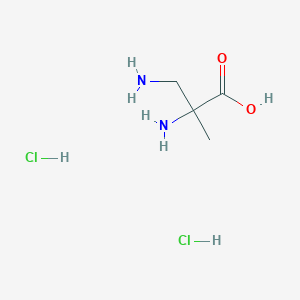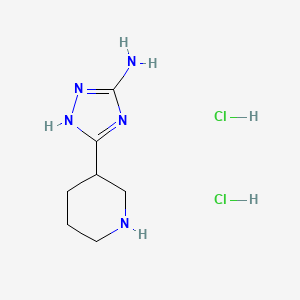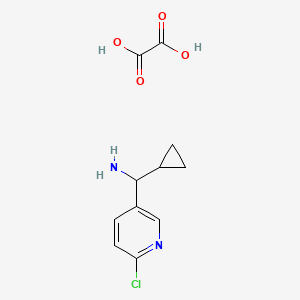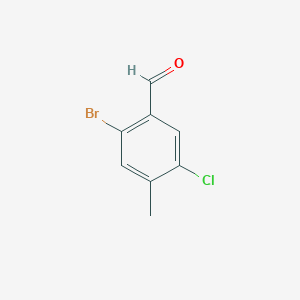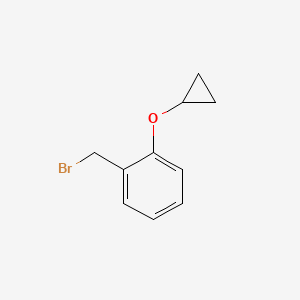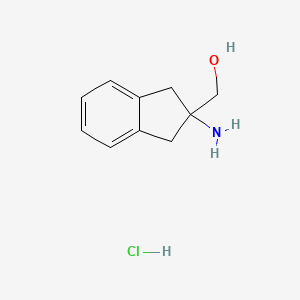
(2-Amino-indan-2-yl)-methanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Amino-indan-2-yl)-methanol hydrochloride, also known as 2-AIH, is a chemical compound used in scientific research. It is a derivative of indan-2-amine, a cyclic amine that is commonly used in organic synthesis. 2-AIH is a chiral compound, meaning it has two enantiomers, or mirror-image molecules. It is a white crystalline solid that is soluble in water and has a melting point of 124-126°C. 2-AIH is used in a variety of research applications, including drug discovery and development, biochemistry, and pharmacology.
Scientific Research Applications
Synthesis Methodologies
- Synthesis of 2-Amino-5,6-dimethoxyindan Hydrochloride : Göksu and SeÇen (2005) detailed the synthesis of 2-amino-5,6-dimethoxyindan hydrochloride, which involves converting indan-2-ol to 5,6-dibromo-indan-2-ol through acetylation, electrophilic bromination, and deacetylation. This compound was then transformed into 2-amino-5,6-dimethoxyindan hydrochloride via azidation and Pd–C catalyzed hydrogenation (Göksu & SeÇen, 2005).
Chemical Transformations
- Formation of Amino Acid Methyl Esters : Li and Sha (2008) reported a method for preparing amino acid methyl ester hydrochlorides by reacting amino acids with methanol in the presence of trimethylchlorosilane. This process was compatible with various aromatic and aliphatic amino acids (Li & Sha, 2008).
Molecular Docking Studies
- Antibacterial Activity Assessment : Shahana and Yardily (2020) synthesized novel compounds, including (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone, and carried out molecular docking studies to understand their antibacterial activity. Their research included detailed structural characterization and theoretical studies (Shahana & Yardily, 2020).
Magnetic Properties in Hydrochloride Crystals
- Investigating Magnetic Susceptibilities : Yong, Zhang, and She (2013) studied the magnetic properties and crystal-stacking structures of hydrochloride crystals based on 2-(imidazo[1,2–a]pyridin-2-yl)-2-oxoacetic acid radical. They explored the relationship between these properties and magnetic behavior in these crystals (Yong, Zhang, & She, 2013).
Impact on Lipid Dynamics
- Methanol's Influence on Biomembranes : Nguyen et al. (2019) examined how methanol, often used as a solubilizing agent, impacts lipid dynamics in biological and synthetic membranes. They found that methanol significantly influences lipid transfer and flip-flop kinetics, affecting the structure-function relationship in bilayers (Nguyen et al., 2019).
properties
IUPAC Name |
(2-amino-1,3-dihydroinden-2-yl)methanol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c11-10(7-12)5-8-3-1-2-4-9(8)6-10;/h1-4,12H,5-7,11H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSMLPGVPRLLJRZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CC1(CO)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Amino-indan-2-yl)-methanol hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

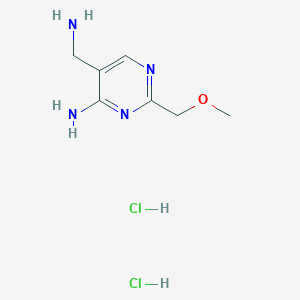
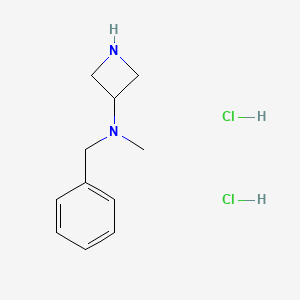
![5-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide dihydrochloride](/img/structure/B1382919.png)
